Cas no 2045-39-8 (N-(3-fluoro-4-hydroxyphenyl)acetamide)

N-(3-fluoro-4-hydroxyphenyl)acetamide is a fluorinated aromatic acetamide derivative with potential applications in pharmaceutical and agrochemical research. The presence of both a hydroxyl and a fluoro substituent on the phenyl ring enhances its reactivity, making it a versatile intermediate for synthesizing biologically active compounds. Its structural features allow for selective modifications, facilitating the development of targeted molecules. The compound exhibits favorable stability under standard conditions, ensuring reliable handling in laboratory settings. Its well-defined chemical properties and purity make it suitable for use in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Proper storage in a cool, dry environment is recommended to maintain integrity.
N-(3-fluoro-4-hydroxyphenyl)acetamide structure
2045-39-8 structure
Product Name:N-(3-fluoro-4-hydroxyphenyl)acetamide
CAS No:2045-39-8
MF:C8H8FNO2
MW:169.153025627136
MDL:MFCD18823529
CID:283502
PubChem ID:3014069
Update Time:2025-06-08

N-(3-fluoro-4-hydroxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(3-fluoro-4-hydroxyphenyl)-
    • N-(3-fluoro-4-hydroxyphenyl)acetamide
    • Acetamide, N-(3-fluoro-4-hydroxyphenyl)-
    • 2045-39-8
    • AT32309
    • DTXSID90174406
    • Acetamide, N-(3-fluoro-4-hydroxyphenyl)-
    • IUKUSZOKXZUQHT-UHFFFAOYSA-N
    • Z1216844087
    • AKOS013567972
    • SCHEMBL1136776
    • EN300-93567
    • MDL: MFCD18823529
    • Inchi: 1S/C8H8FNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11)
    • InChI Key: IUKUSZOKXZUQHT-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)NC(C)=O)O

Computed Properties

  • Exact Mass: 169.05394
  • Monoisotopic Mass: 169.053907
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 49.3

Experimental Properties

  • Density: 1.351
  • Boiling Point: 351.8°Cat760mmHg
  • Flash Point: 166.6°C
  • Refractive Index: 1.592
  • PSA: 49.33

N-(3-fluoro-4-hydroxyphenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-04
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$ 230.00 2022-06-04
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Enamine
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